mPEG20-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(methoxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O21/c1-42-40-61-39-38-60-37-36-59-35-34-58-33-32-57-31-30-56-29-28-55-27-26-54-25-24-53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-10-46-9-8-45-7-6-44-5-4-43-3-2-41/h41H,2-40H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWKZKTYCYNJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O21 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Functionalization Methodologies for Mpeg20 Oh
Precision Synthesis of Monodispersed mPEG20-OH Derivatives
Achieving monodispersity in PEG synthesis, especially for higher molecular weights like 20 kDa, presents challenges due to the iterative nature of step-by-step controlled synthesis methods and the requirement for multiple purification steps nih.gov. However, advances in synthetic procedures and purification techniques have enabled the preparation of mPEG with narrow polydispersity nih.govresearchgate.netconicet.gov.ar.
One approach to obtaining monodispersed or narrow dispersity mPEGs involves controlled polymerization techniques, such as anionic solution polymerization initiated with systems like potassium naphthalene (B1677914) and methanol (B129727) researchgate.net. This method allows for polymerization at ambient temperature, minimizing side reactions and yielding mPEG with molecular weights up to 30 kDa and polydispersity indices lower than 1.07 researchgate.net.
Purification plays a critical role in obtaining high-purity mPEG derivatives. Techniques such as precipitation from suitable solvents (e.g., diethyl ether), column chromatography (gel permeation, reverse phase, and ion exchange), and liquid chromatography on reversed-phase monolithic silica-rods have been employed to purify mPEG and remove impurities like PEG diols researchgate.netconicet.gov.arnih.gov. The presence of PEG diol impurities, arising from trace amounts of water or other impurities during synthesis, is particularly problematic as they can lead to cross-linking during functionalization, resulting in undesirable products conicet.gov.argoogle.com.
Strategic Terminal Hydroxyl Group Modification and Control
The terminal hydroxyl group of this compound serves as the primary handle for introducing diverse functionalities. However, the native hydroxyl group is not sufficiently reactive for direct conjugation with many molecules dovepress.com. Therefore, strategic modification of this terminal group to a more reactive species is essential for subsequent functionalization biochempeg.comdovepress.com.
Various methods have been developed to activate or convert the terminal hydroxyl group of mPEG. These modifications are designed to enable specific coupling reactions with target molecules. The choice of modification strategy depends on the desired functional group and the nature of the molecule to be conjugated.
Development of Functionalized mPEG Intermediates
The creation of functionalized mPEG intermediates involves converting the terminal hydroxyl group into a reactive moiety. These intermediates serve as versatile building blocks for conjugating mPEG to a wide range of molecules.
One method for functionalizing mPEG involves the preparation of mPEG-alkoxy-carbonylimidazolium iodide researchgate.net. This reactive group can be used for the formation of urethane (B1682113) bonds, which are commonly employed in PEGylation reactions researchgate.netconicet.gov.ar. The synthesis of mPEG-alkoxy-carbonylimidazolium iodide typically involves the reaction of mPEG with N,N'-carbonylbismidazole (CDI), followed by alkylation with methyl iodide researchgate.netconicet.gov.ar. This approach offers an alternative to activated mPEG-carbonates, which can sometimes be challenging to synthesize and store researchgate.netconicet.gov.ar. The reaction of mPEG (20 kDa) with CDI in THF at 60°C has been shown to yield excellent activation yields researchgate.net.
mPEG-mesylate (mPEG-OMs) is a key intermediate in the synthesis of various functionalized mPEG derivatives conicet.gov.arresearchgate.netnih.gov. It is typically prepared by reacting mPEG-OH with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) conicet.gov.arnih.govresearchgate.net. This mesylate group is a good leaving group, making mPEG-OMs susceptible to nucleophilic substitution reactions conicet.gov.arresearchgate.net.
A simple synthetic method for preparing hydroxyl-terminated polymers, which can then be converted to aldehydes and carboxylic acids, involves the substitution reaction of mPEG-mesylate with mono-alkoxides of symmetrical diols conicet.gov.arresearchgate.net. This diol-based approach allows for the introduction of aliphatic linkers of different lengths between the mPEG chain and the final functional group conicet.gov.arresearchgate.net. For example, mPEG-mesylates of various molecular weights, including 20 kDa, have been used in this type of reaction conicet.gov.ar.
mPEG-aldehydes and mPEG-carboxylic acids are important functionalized derivatives used in PEGylation technology conicet.gov.arresearchgate.net. mPEG-aldehydes can react with amine groups to form imine bonds, which can be further reduced to stable secondary amines cd-bioparticles.netnanocs.net. mPEG-carboxylic acids can be activated to form reactive esters, such as N-hydroxysuccinimide (NHS) esters, which readily react with amine nucleophiles on proteins and peptides nih.govgoogleapis.comgoogle.compolysciences.com.
A simple and general synthetic strategy for preparing mPEG-aldehydes and carboxylic acids involves the oxidation of hydroxyl-terminated polymers obtained from the reaction of mPEG-mesylate with mono-alkoxides of symmetrical diols conicet.gov.arresearchgate.net. Mild oxidation reactions are employed to convert the terminal hydroxyl groups to aldehydes conicet.gov.arresearchgate.net. Aldehydes can then be further oxidized to carboxylic acids, for instance, by using iodine in alkaline medium conicet.gov.ar.
Another method for preparing mPEG-carboxylic acids involves reacting mPEG-OH with a tertiary alkyl haloacetate in the presence of a base, followed by acid hydrolysis of the resulting tertiary alkyl ester googleapis.comgoogle.comgoogle.com. This approach can yield mPEG acids with high purity googleapis.comgoogle.com. Direct oxidation of the terminal hydroxyl group to an aldehyde or carboxylic acid is also possible, although it can sometimes lead to PEG chain decomposition or incomplete conversion google.com.
mPEG-Mesylate and Diol-Based Synthetic Approaches
Sustainable Chemical Synthesis Protocols for this compound
The development of sustainable chemical synthesis protocols for mPEG and its derivatives is an increasingly important area of research, aiming to minimize environmental impact and improve process efficiency rsc.orgmdpi.comnih.gov. While specific details on sustainable synthesis of this compound are less prevalent in the provided search results compared to functionalization methods, the general principles of green chemistry are being applied to polymer synthesis, including PEG-based materials rsc.orgmdpi.com.
Green synthesis approaches often focus on reducing or eliminating the use of hazardous substances, minimizing waste generation, and utilizing more environmentally friendly reaction conditions, such as solvent-free processes or the use of biocompatible catalysts rsc.orgmdpi.com. For instance, solvent-free polymerization routes have been explored for the synthesis of functional amphiphilic block copolymers involving PEG mdpi.com. The use of biomass-derived chemicals and clean processes are also being investigated for the synthesis of sustainable monomers and polymers for biomedical applications researchgate.net.
Mechanochemical methods, such as ball milling, have been demonstrated for the solvent-free functionalization of mPEG with various groups, including carboxylic acids beilstein-journals.org. This approach offers a rapid and cost-effective way to synthesize mPEG derivatives under aerobic conditions with good to quantitative yields beilstein-journals.org. While these examples may not specifically detail this compound, they illustrate the broader trend towards developing more sustainable synthetic routes for PEG derivatives.
The inherent properties of mPEG, such as its solubility in water and various organic solvents, can also facilitate purification using simple methods like precipitation, potentially reducing the need for more energy-intensive or solvent-heavy techniques dovepress.com.
Data Table Example (Illustrative, based on synthesis descriptions):
| Intermediate/Product | Synthesis Method | Key Reagents | Purity/Yield (if reported) | Reference |
| mPEG-Mesylate (20 kDa) | Reaction of mPEG-OH with methanesulfonyl chloride | Methanesulfonyl chloride, Triethylamine, DCM | Not specified | conicet.gov.arnih.gov |
| Hydroxyl-terminated polymer | Substitution of mPEG-Mesylate with mono-alkoxides of symmetrical diols | mPEG-Mesylate, Mono-alkoxides of diols | Good to excellent yields | conicet.gov.arresearchgate.net |
| mPEG-Aldehyde | Mild oxidation of hydroxyl-terminated polymer | Hydroxyl-terminated polymer, Oxidizing agent | Good to excellent yields | conicet.gov.arresearchgate.net |
| mPEG-Carboxylic Acid | Oxidation of mPEG-Aldehyde or reaction of mPEG-OH with tertiary alkyl haloacetate | mPEG-Aldehyde + I₂/alkaline; or mPEG-OH + t-butyl haloacetate/base then acid | Good to excellent yields conicet.gov.arresearchgate.net; High purity googleapis.comgoogle.com | conicet.gov.arresearchgate.netgoogleapis.comgoogle.com |
| mPEG-Carbonylimidazolium Iodide | Reaction of mPEG with CDI followed by alkylation with methyl iodide | mPEG, CDI, Methyl iodide, Acetonitrile/THF | Excellent yield (98% for 12 kDa) | researchgate.netconicet.gov.ar |
| mPEG-Carboxylate (mPEG-COOH) | Mechanochemical reaction of mPEG with succinic anhydride | mPEG, Succinic anhydride, DIPEA | Quantitative yields (>99% for lower MW) | beilstein-journals.org |
Analytical Techniques for Purity Assessment
Accurate assessment of the purity and structural integrity of this compound and its functionalized derivatives is paramount. Several analytical techniques are routinely used for this purpose:
Mass Spectrometry (MS), particularly MALDI-TOF MS: This technique is invaluable for determining the precise molecular weight of discrete PEGs and confirming the presence of a single species with the expected mass. organixinc.com It can also help identify and quantify impurities with different molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information, confirming the presence of the methoxy (B1213986) and hydroxyl end groups, the ethylene (B1197577) glycol repeating units, and the successful introduction of the desired functional group. researchgate.net NMR can also be used to estimate the average molecular weight and assess the degree of functionalization.
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): While less effective than MALDI-TOF for confirming a single discrete species, GPC/SEC is useful for determining the molecular weight distribution (polydispersity index, PDI) and detecting the presence of higher or lower molecular weight impurities. researchgate.netcreativepegworks.com For discrete PEGs, a PDI close to 1.0 indicates high uniformity.
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC): As mentioned in purification, RP-HPLC is a powerful analytical tool for assessing purity and separating components in a mixture based on their hydrophobicity. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups within the molecule. researchgate.netacs.orgnih.gov
Thermogravimetric Analysis (TGA): TGA can be used to determine the organic content and assess the removal of volatile impurities. acs.orgresearchgate.netnih.gov
These analytical techniques, used in combination, provide comprehensive data on the purity, molecular weight, and structural characteristics of this compound and its functionalized products, ensuring their suitability for demanding applications.
Here is a data table summarizing some purification methods and their reported outcomes from the search results:
| Purification Method | Application | Reported Outcome / Purity Indicator | Source |
| Precipitation and Magnetic Decantation | NDA-PEG(5 kDa) Grafted Iron Oxide NPs | Removal of free dispersant, stable grafting density (~1 NDA-PEG/nm²), 98% yield. acs.orgresearchgate.netnih.gov | acs.orgresearchgate.netnih.gov |
| Membrane Centrifugation (50 kDa MWCO) | NDA-PEG(5 kDa) Grafted Iron Oxide NPs | Removal of excess ligands, lower grafting density (~0.5-0.7 NDA-PEG/nm²), potential for aggregation with too many steps. acs.orgresearchgate.netnih.gov | acs.orgresearchgate.netnih.gov |
| Dialysis (1000 kDa MWCO) | NDA-PEG(5 kDa) Grafted Iron Oxide NPs | Used for purification. acs.orgnih.gov | acs.orgnih.gov |
| Size Exclusion Chromatography (SEC) | PEGylated Proteins, PEGylated Nanoparticles | Efficient removal of low molecular weight by-products and unreacted PEG. acs.orgacs.orgresearchgate.net | acs.orgacs.orgresearchgate.net |
| Reverse-Phase HPLC (RP-HPLC) | Monodisperse Oligo(ethylene glycol) | Quantitative analysis of oligomer purity, separation of diol impurities. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Chromatography-free (Precipitation/Extraction) | Monodisperse Oligo(ethylene glycol) mono-p-toluenesulfonates | High purity achieved without chromatography, side products removed by liquid-liquid extraction. rsc.org | rsc.org |
| Chromatography-free (Work-up Procedures) | Non-disperse Chol-PEGn-OH (n up to 20) | Pure compounds obtained via straightforward work-up without chromatography. acs.org | acs.org |
| Column Chromatography on Silica (B1680970) Gel | Monomethyl ethers of PEG (MPEG) | Effective removal of PEG-diol impurities on a preparative scale. researchgate.net | researchgate.net |
Advanced Polymer Architecture Design Utilizing Mpeg20 Oh
Design Principles for Branched mPEG Structures
The design of branched mPEG structures aims to impart unique properties compared to their linear counterparts, such as increased molecular weight at a similar hydrodynamic volume, altered reactivity, and enhanced shielding effects google.comacs.org. These structures typically involve linking multiple mPEG chains to a central core molecule researchgate.net. The synthesis of branched PEG structures can be achieved through various synthetic routes depending on the starting materials and desired architecture google.com. A common approach involves the reaction of activated mPEG derivatives with a core molecule possessing multiple reactive sites researchgate.netbachem.com.
Lysine-Cored Branched mPEG Architectures (e.g., mPEG2lys)
Lysine (B10760008) is frequently used as a core molecule for creating branched mPEG structures, particularly the mPEG2lys architecture, due to its two primary amino groups (α and ε) that can be functionalized researchgate.netbachem.comresearchgate.net. This allows for the attachment of two mPEG chains to a single lysine molecule, resulting in a well-defined branched structure researchgate.netbachem.com.
The synthesis of lysine-cored branched mPEG often involves reacting activated mPEG with the amino groups of lysine bachem.comresearchgate.net. One method describes the preparation of mPEG2lys (with 20 kDa mPEG) by reacting a functionalized mPEG featuring an alkoxy-carbonylimidazolium iodide reactive group with a silylated lysine derivative researchgate.net. This approach allows for the formation of urethane (B1682113) bonds linking the mPEG chains to the lysine core in a single step, avoiding harmful reagents like phosgene (B1210022) derivatives researchgate.net. Another approach involves linking monomethoxypoly(ethylene glycol) (mPEG) to both the epsilon and alpha amino groups of lysine researchgate.net. The resulting lysine-based linker can then be converted into various derivatives for conjugation bachem.com.
Branched mPEG structures, such as mPEG2lys, offer advantages over linear mPEG in applications like protein modification (pegylation). The increased molecular size of the branched conjugate can prolong in vivo elimination time and more effectively prevent contact between hydrolases or antibodies and the protein-PEG conjugate, thereby reducing hydrolysis and immune reactions google.com. Acid hydrolysis of mPEG2lys can release a molecule of lysine for precise evaluation of the number of polymer molecules bound to proteins researchgate.net.
Dendrimeric and Forked Poly(ethylene glycol) Structural Engineering
Beyond simple branching, mPEG can be incorporated into more complex architectures like dendrimers and forked structures sigmaaldrich.comresearchgate.netgoogle.com. Dendrimeric PEGs are highly branched, tree-like structures that emanate from a central core, with each branching point leading to multiple polymer arms researchgate.netnih.govresearchgate.net. Forked PEGs, also referred to as Y-shaped PEGs, are a type of branched structure where a single chain splits into two functionalities at a terminus sigmaaldrich.comgoogle.com.
The synthesis of dendrimeric structures can utilize difunctional PEGs as a core, with subsequent generations of branching built upon this core researchgate.netresearchgate.net. For instance, dendritic structures have been synthesized using difunctional PEGs of varying lengths as the core, employing branching units based on derivatives like dialdehyde (B1249045) of a dipiperazine triazine derivative researchgate.netresearchgate.net. Click chemistry, such as the 1,3-dipolar cycloaddition reaction between alkynes and azides, has been employed as an efficient method for synthesizing dendrimers with linear PEG units at the core researchgate.net.
Forked PEG structures can be synthesized to provide two reactive functionalities at one end of the polymer chain google.com. These diverse architectures offer increased control over the number and placement of functional groups, allowing for sophisticated conjugation and material design sigmaaldrich.com.
Influence of mPEG20-OH Architecture on Macromolecular Behavior and Rheology
The architecture of mPEG, including its molecular weight and branching structure, significantly influences the macromolecular behavior and rheological properties of its solutions and derived materials augustelab.orgnih.govaip.orgresearchgate.netaip.orgacs.orgarkat-usa.org. The presence of mPEG chains can alter the behavior of other macromolecules in solution through crowding and confinement effects aip.orgacs.orgmdpi.comnih.gov. Higher molecular weight PEGs, such as PEG 20000, can create semi-dilute environments where polymer chains interpenetrate, leading to unique rheological properties aip.org.
In crowded environments, the size and dynamics of other molecules, like DNA, are affected by the presence of PEG. High-molecular-weight PEG solutions can create steric and hydrodynamic constraints that restrict the relaxation of DNA and promote tighter globule formation aip.org. The duration of a compressed globule state for DNA was found to be significantly prolonged in the presence of high-molecular-weight PEG solutions, with PEG 20000 showing a more pronounced effect compared to lower molecular weight PEGs aip.org. The linear and flexible nature of PEG 20000 likely facilitates closer packing around DNA, enhancing depletion interactions aip.org.
The architecture also impacts the rheological behavior of suspensions and hydrogels. For instance, the rheological properties of self-assembling hydrogels composed of star-shaped PEGs were influenced by the polymer architecture, with 8-arm polymer-based mixtures yielding tight viscoelastic networks nih.gov. The molecular weight of PEG additives in fumed silica (B1680970) suspensions was shown to significantly enhance shear thickening parameters, with longer polymer chains potentially acting as cross-links between particles researchgate.net. The influence of PEG on the rheology of carboxymethyl cellulose (B213188) (CMC) hydrogels has also been characterized, demonstrating the impact of PEG on polymer network mechanics arkat-usa.org.
The surface rheology of hydrophobically modified PEG polymers associating with a phospholipid monolayer is influenced by the polymer architecture, specifically the balance of hydrophilicity and the number of hydrophobic anchors augustelab.org. At high surface coverage, a structural dependence of surface viscous forces was observed augustelab.org.
Data illustrating the effect of PEG molecular weight on DNA relaxation time in crowded solutions:
| PEG Molecular Weight ( g/mol ) | Average τ₁ (s) | Average τ₂ (s) |
| 4000 | Not specified | 12.7 ± 2.3 |
| 6000 | Not specified | 13.2 ± 1.3 |
| 20000 | > 400 | > 30 (for 68% of molecules) |
Note: τ₁ represents the duration of a compressed globule state, and τ₂ represents the relaxation time to an equilibrium coiled state. aip.org
Engineering Polymer Networks with this compound for Tunable Material Properties
This compound and its architectural variants are valuable components in the engineering of polymer networks, particularly hydrogels, allowing for the creation of materials with tunable mechanical and chemical properties nih.govsigmaaldrich.commdpi.comacs.orgresearchgate.netsigmaaldrich.com. PEG-based hydrogels are widely used in tissue engineering and drug delivery due to their biocompatibility, hydration properties, and ease of end-group modification for crosslinking nih.govsigmaaldrich.com.
The mechanical properties and network formation times of hydrogels can be precisely tuned by controlling factors such as pH, catalyst concentration, and the design of the PEG precursors nih.gov. For example, PEG-based hydrogels fabricated via oxime ligation showed tunable mechanical properties and gelation kinetics influenced by reaction conditions nih.gov. The storage modulus of these hydrogels could be tuned over a range from 0.3 kPa to over 15 kPa nih.gov.
The architecture of multi-arm PEGs is particularly relevant for forming well-defined polymer networks mdpi.comacs.org. Star-shaped PEG-DNA conjugates have been used to create hydrogels with tunable mechanical properties ranging from a few Pa to the kPa regime, with properties influenced by parameters like duplex melting temperature, salinity, and building block concentrations acs.org.
Hybrid polymer networks incorporating both covalent and physical crosslinks can be formed using functionalized PEGs mdpi.com. The mechanical properties of these hybrid gels can be tuned by adjusting the strength of supramolecular interactions, for instance, through the choice of complexing metal ions in systems utilizing terpyridine–metal complexation mdpi.com.
mPEG-modified polymer networks, such as polyurethanes, can exhibit improved surface properties like enhanced hydrophilicity and reduced protein adsorption, contributing to anti-biofouling characteristics x-mol.net. The incorporation of mPEG dangling chains can influence the surface concentration of PEG and the water contact angle, thereby tuning the material's surface properties x-mol.net.
The design of the crosslinking method is crucial for tailoring hydrogel mechanics researchgate.net. The interplay between different crosslinking types, such as covalent bonds and dynamic associations, can be harnessed to achieve desired material properties mdpi.comresearchgate.net.
Data illustrating the tunable storage modulus of PEG-based hydrogels formed via oxime ligation:
| Condition (Example) | Storage Modulus (kPa) |
| Condition 1 | 0.3 |
| Condition 2 | > 15 |
Note: Specific conditions (pH, catalyst concentration, etc.) would determine the resulting modulus. nih.gov
Supramolecular polymer networks (SPNs) utilizing PEG end-functionalized with small molecule guests and host molecules can also yield materials with tunable properties based on the concentration and identity of the crosslinkers digitellinc.com. These networks exhibit reversible crosslinks, allowing for potential recycling and self-healing behavior digitellinc.com.
The ability to engineer polymer networks with this compound and its architectural variants provides a powerful platform for developing materials with precisely controlled and tunable properties for a wide range of applications.
Bioconjugation Strategies and Mechanistic Insights with Mpeg20 Oh
Fundamental Principles of mPEG20-OH Bioconjugation
The fundamental principle of this compound bioconjugation involves the formation of a stable covalent bond between the mPEG20 chain and a specific functional group on the target biomolecule. Since the terminal hydroxyl group of this compound is relatively inert for direct conjugation with most biological functional groups conicet.gov.ar, the initial step typically involves activating the hydroxyl group or synthesizing mPEG20 derivatives containing highly reactive moieties. These activated mPEG20 derivatives then react with nucleophilic or electrophilic centers on the biomolecule.
Common functional groups on biomolecules targeted for PEGylation include primary amines (lysine residues and the N-terminus), thiols (cysteine residues), and carboxylic acids (aspartic acid, glutamic acid residues, and the C-terminus). mdpi.comeuropeanpharmaceuticalreview.com The choice of the reactive group on the mPEG20 derivative dictates the type of functional group on the biomolecule that will be targeted. The conjugation reaction is typically carried out in aqueous buffers under controlled pH and temperature conditions to maintain the activity and integrity of the biomolecule. conicet.gov.ar
The reaction between the activated mPEG20 derivative and the biomolecule results in a conjugate where the mPEG20 chain is covalently linked to the biomolecule. The nature of the linkage formed (e.g., amide, thioether, urethane) depends on the reactive groups involved. The efficiency and specificity of the conjugation are influenced by factors such as the reactivity of the activated PEG derivative, the accessibility and reactivity of the target functional groups on the biomolecule, the reaction conditions (pH, temperature, solvent), and the molar ratio of the PEG reagent to the biomolecule. researchgate.netbiochempeg.com
Site-Selective Conjugation Methodologies
Site-selective bioconjugation aims to attach the mPEG20 chain to specific, predetermined sites on the biomolecule. This is crucial for producing homogeneous conjugates with predictable properties and minimizing potential disruption of the biomolecule's biological activity. Achieving site-selectivity often involves utilizing reactive mPEG20 derivatives that target specific functional groups or employing strategies that enhance the reactivity of a particular site.
Amine-Reactive this compound Derivatives
Primary amine groups, present in the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins, are common targets for PEGylation due to their abundance and surface accessibility in many proteins. mdpi.comeuropeanpharmaceuticalreview.com While this compound itself does not readily react with amines, derivatives containing activated esters, such as N-hydroxysuccinimide (NHS) esters, are highly reactive towards these nucleophilic groups. nih.govmdpi.com
The synthesis of mPEG20-NHS ester typically involves activating the terminal hydroxyl group of this compound and then reacting it with a linker molecule containing an NHS ester moiety, or by converting this compound to a carboxylic acid derivative which is then activated with NHS. nih.gov The reaction between mPEG20-NHS ester and a primary amine results in the formation of a stable amide bond. biochempeg.com
The reaction is generally performed in slightly alkaline aqueous buffers (pH 7-9) where amine groups are sufficiently deprotonated to act as nucleophiles. mdpi.combiochempeg.com However, since most proteins contain multiple lysine residues and an N-terminus, conjugation with amine-reactive reagents can lead to heterogeneous mixtures of mono-, di-, and multi-PEGylated species, with the PEGylation occurring at various amine sites. conicet.gov.areuropeanpharmaceuticalreview.com
Site-selectivity towards the N-terminus can sometimes be achieved by carefully controlling the reaction pH. The α-amino group at the N-terminus typically has a lower pKa than the ε-amino groups of lysine residues, making it more reactive at slightly acidic to neutral pH. conicet.gov.ar However, achieving absolute site-selectivity solely through pH control can be challenging.
Thiol-Mediated Bioconjugation with this compound (Maleimide Chemistry)
Thiol groups, primarily found in the side chain of cysteine residues, are significantly less abundant in most proteins compared to amine groups, offering a potential avenue for more site-selective conjugation, especially if a protein contains a limited number of accessible cysteine residues or if cysteine residues are introduced via genetic engineering or chemical modification. mdpi.com
Thiol-mediated bioconjugation with this compound is typically achieved using mPEG20 derivatives containing a maleimide (B117702) group. creativepegworks.com The maleimide group reacts specifically with free sulfhydryl groups through a Michael addition reaction, forming a stable thioether bond. biochempeg.com
The synthesis of mPEG20-maleimide derivatives often involves converting the terminal hydroxyl of this compound into a group that can be reacted with a maleimide-containing linker. One approach involves tosylating mPEG-OH and then reacting it with a maleimide derivative. google.comatlantis-press.com
The reaction between mPEG20-maleimide and a protein thiol is generally conducted at slightly alkaline to neutral pH (around pH 7-8) to ensure the thiol group is in its reactive thiolate form. biochempeg.com Maleimide chemistry is known for its high specificity towards thiols under physiological conditions, making it a powerful tool for site-selective PEGylation, particularly when the protein has a unique or engineered cysteine residue. researchgate.net
Carboxyl-Directed this compound Conjugation
Carboxyl groups, present in the side chains of aspartic acid and glutamic acid residues and the C-terminus of proteins, are less frequently targeted for PEGylation compared to amines and thiols due to their lower nucleophilicity under typical reaction conditions and the potential for side reactions like protein cross-linking. conicet.gov.armdpi.com
Conjugation to carboxyl groups using this compound derivatives usually involves activating the carboxyl group on the protein using coupling agents like carbodiimides (e.g., EDC) in the presence of an activating agent like NHS. mdpi.commdpi.com The activated carboxyl group can then react with a nucleophilic mPEG20 derivative, such as mPEG20-amine or mPEG20-hydrazide. biochempeg.commdpi.com
Alternatively, this compound can be converted to a carboxylic acid derivative (mPEG20-COOH) rsc.orggoogle.com, which is then activated (e.g., as an NHS ester) and reacted with amine groups on the protein. nih.govbiochempeg.com However, this approach targets amine groups on the protein, not carboxyl groups. Direct conjugation to protein carboxyl groups using mPEG20-amine requires activation of the protein's carboxyl groups. biochempeg.commdpi.com
Research findings indicate that achieving high purity mPEG-carboxylic acid from mPEG-OH can be challenging with traditional methods, often resulting in contamination with the starting mPEG-OH. google.comgoogleapis.comepo.org Newer methods aim to improve the purity of mPEG-COOH, which is essential for efficient subsequent conjugation reactions. google.comgoogleapis.com
Enzymatic and Reversible Bioconjugation Approaches
Beyond traditional chemical conjugation, enzymatic and reversible bioconjugation approaches offer alternative strategies for controlling the site-specificity and the nature of the PEG-biomolecule linkage.
Enzymatic PEGylation utilizes enzymes to catalyze the site-specific attachment of PEG to a biomolecule. For instance, transglutaminases can catalyze the formation of an isopeptide bond between the γ-carboxamide group of glutamine residues and the ε-amino group of lysine residues. If a glutamine or lysine is located at a desired PEGylation site, an mPEG20 derivative functionalized with a complementary reactive group (e.g., an amine or a glutamine-like moiety) can be enzymatically ligated.
Reversible PEGylation involves linkages that can be cleaved under specific conditions, allowing for the release of the native biomolecule. This can be advantageous for applications where temporary PEGylation is desired. Examples of reversible linkages include disulfide bonds, hydrazone linkages, and ester bonds, although ester bonds formed with hydroxyl groups can be prone to hydrolysis. biochempeg.comcreativepegworks.comabbexa.com
For instance, mPEG20 derivatives containing a hydrazide group can react with aldehyde or ketone groups on a biomolecule (which might be naturally present or introduced through oxidation of carbohydrates or terminal residues) to form a reversible hydrazone linkage. europeanpharmaceuticalreview.comabbexa.com Thiol-reversible PEGylation can be achieved using mPEG20 derivatives that form disulfide bonds with cysteine residues on the protein. biochempeg.comcreativepegworks.com
Investigation of Solvent Effects on this compound Bioconjugation Efficacy and Specificity
The choice of solvent significantly impacts the efficacy and specificity of bioconjugation reactions involving this compound derivatives. Most bioconjugation reactions are performed in aqueous buffers to maintain the solubility and activity of the biomolecule. However, the presence of organic co-solvents can influence reaction kinetics, solubility of reagents, and protein conformation, thereby affecting the accessibility and reactivity of functional groups.
Studies investigating solvent effects in PEGylation have shown that the reaction efficiency and site-selectivity can be altered by varying the buffer composition, pH, and the addition of organic co-solvents. For example, the pH of the reaction buffer is critical for controlling the ionization state of reactive amino acid residues. conicet.gov.arresearchgate.net Optimal pH ranges exist for targeting specific functional groups, such as slightly alkaline for amine acylation and neutral to slightly alkaline for thiol-maleimide addition. mdpi.combiochempeg.com
The addition of polar organic co-solvents, such as ethanol (B145695) or acetonitrile, can affect the solubility of hydrophobic PEG reagents and potentially influence protein structure, which might expose buried reactive groups or alter the reactivity of surface residues. biochempeg.com However, high concentrations of organic solvents can also lead to protein denaturation and loss of activity. Therefore, a careful balance is required to optimize the reaction environment.
Research findings often include optimization studies where different solvents or buffer systems are evaluated for their impact on conjugation yield and the homogeneity of the resulting PEGylated product. Data from such studies can provide valuable insights into the preferred reaction conditions for specific mPEG20 derivatives and target biomolecules.
| Functional Group Targeted | Typical mPEG20 Derivative Type | Reactive Moiety on PEG | Linkage Formed | Typical Reaction pH | Notes |
| Primary Amine | Activated Ester (e.g., NHS) | NHS Ester | Amide | 7-9 | Can lead to heterogeneous products; pH control for N-terminus selectivity |
| Thiol | Maleimide | Maleimide | Thioether | 7-8 | High specificity towards thiols |
| Carboxyl | Amine or Hydrazide | Amine or Hydrazide | Amide or Hydrazone | Slightly acidic to neutral* | Requires activation of protein carboxyls; potential for cross-linking |
*Note: Carboxyl-directed conjugation using mPEG-amine requires activation of the protein's carboxyls. Hydrazide can form reversible hydrazone linkages with aldehydes/ketones.
Nanoparticle Formulation Principles and Applications Incorporating Mpeg20 Oh
Fabrication Methodologies for mPEG-Polymer Nanoparticles (e.g., Emulsification-Solvent Diffusion)
Various methods are employed to fabricate nanoparticles incorporating mPEG-polymers, including those utilizing mPEG20-OH as a component. Common techniques include emulsification/solvent diffusion, emulsification/solvent evaporation, nanoprecipitation, and salting-out systems researchgate.nettandfonline.compharmaexcipients.com.
The emulsification/solvent diffusion method typically involves dissolving the mPEG-polymer (or a copolymer incorporating mPEG) and the substance to be encapsulated in a partially water-miscible organic solvent. This organic phase is then emulsified in an aqueous phase, often containing a surfactant. Nanoparticles are formed as the organic solvent diffuses into the aqueous phase, leading to the precipitation and solidification of the polymer researchgate.nettandfonline.compharmaexcipients.com. The rate of solvent diffusion can influence nanoparticle size and morphology rsc.org.
Emulsification/solvent evaporation is another widely used technique. In this method, the polymer and encapsulated material are dissolved in a water-immiscible organic solvent. This organic solution is then emulsified in an aqueous phase. The organic solvent is subsequently removed by evaporation under reduced pressure or heat, causing the polymer to precipitate and form nanoparticles researchgate.netpharmaexcipients.com.
Nanoprecipitation, also known as solvent displacement, involves dissolving the polymer in a water-miscible organic solvent and then rapidly injecting this solution into a non-solvent (typically water). The sudden decrease in solvent polarity causes the polymer to precipitate as nanoparticles researchgate.nettandfonline.com.
These methodologies are applicable to a range of mPEG-copolymers, such as mPEG-poly(caprolactone) (mPEG-PCL) and mPEG-poly(lactic acid) (mPEG-PLA), where the mPEG block, potentially including this compound or a similar chain length, contributes to the amphiphilic nature required for self-assembly or stable emulsion formation researchgate.nettandfonline.compharmaexcipients.com.
Role of this compound in Enhancing Nanoparticle Stability and Functional Performance
The incorporation of this compound, typically as part of a larger mPEG-polymer or conjugated to the nanoparticle surface, significantly enhances nanoparticle stability and functional performance. PEGylation, the process of attaching PEG chains to the nanoparticle surface, is a widely recognized strategy to improve colloidal stability in biological fluids nih.govnih.govmdpi.com. The hydrophilic nature and flexible structure of PEG chains create a steric barrier that prevents nanoparticles from aggregating through van der Waals or hydrophobic interactions, particularly in high ionic strength environments like blood nih.govnih.gov.
Beyond preventing aggregation, PEGylation with mPEG derivatives helps to reduce the adsorption of serum proteins (opsonization) onto the nanoparticle surface nih.gov. Opsonization can lead to rapid recognition and clearance of nanoparticles by the reticuloendothelial system (RES), primarily located in the liver and spleen. By reducing opsonization, mPEGylation prolongs the circulation time of nanoparticles in the bloodstream, allowing for greater accumulation at target sites through mechanisms like the enhanced permeability and retention (EPR) effect in tumors nih.govnih.gov.
Furthermore, the presence of this compound can influence the release profile of encapsulated substances. For example, studies with PEGylated nanoliposomal cisplatin (B142131) incorporating mPEG with a molecular weight of 20 kDa showed a lower release profile compared to free cisplatin, suggesting that the PEG layer can modulate drug release kinetics sci-hub.se. The specific length of the mPEG chain, such as that provided by this compound, can impact the density and conformation of the PEG corona, thereby affecting both stability and release characteristics.
Optimization Strategies for this compound Integration in Advanced Nanoparticle Systems for Research
Optimizing the integration of this compound into nanoparticle systems is crucial for maximizing their research potential and performance. Optimization strategies often focus on improving biocompatibility, increasing targeting efficiency, and enhancing drug loading capacity nih.gov.
Surface modification using this compound or mPEG-polymers containing this unit is a primary optimization strategy acs.orgnih.govnih.govdovepress.com. The density of mPEG chains on the nanoparticle surface is a key parameter; a sufficient density is required to form an effective steric barrier for preventing aggregation and reducing opsonization nih.gov. However, excessive PEGylation might, in some cases, hinder cellular uptake or interaction with targeting ligands if not carefully controlled.
The method of incorporating this compound is also subject to optimization. This can involve using pre-synthesized block copolymers containing mPEG, grafting this compound onto the surface of pre-formed nanoparticles, or incorporating mPEG-lipids into lipid-based formulations nih.govmdpi.com. The choice of fabrication method (e.g., emulsification-solvent diffusion, nanoprecipitation) and its parameters (e.g., solvent type, stirring speed, concentrations) can be optimized to control nanoparticle size, size distribution, and the effective presentation of this compound on the surface rsc.org.
For targeted applications, this compound can serve as a spacer arm between the nanoparticle surface and a targeting ligand. Optimizing the length and flexibility of this spacer, as demonstrated in studies with different mPEG lengths (including mPEG20) as spacers for mannose ligands, can significantly impact the binding efficiency to target receptors nih.gov.
Research findings highlight the importance of optimizing surface coating thickness and particle size for optimal performance in specific applications, such as magnetic hyperthermia researchgate.net. While this study used a higher molecular weight mPEG (mPEG2000, likely 2 kDa), the principle of optimizing coating thickness applies to this compound modified systems as well.
Surface Modification Techniques and Interfacial Phenomena with Mpeg20 Oh
Strategies for Polymeric Surface Functionalization with mPEG20-OH
Functionalizing polymer surfaces with this compound can be achieved through various methods, often involving activating the surface to create reactive sites for PEG grafting. Common activation methods include plasma treatment and UV irradiation dxfluidics.com. The selection of the functionalization method depends on the polymer's chemical properties and the desired outcome of the PEG modification dxfluidics.com.
Plasma-Induced Surface Activation for Covalent mPEG Grafting
Plasma treatment is a widely used and effective technique for surface modification of polymers, including those used in microfluidics scitepress.orgchula.ac.th. Oxygen plasma, for instance, can generate hydroxyl (-OH) or other functional groups on a polymer surface, increasing its reactivity and hydrophilicity dxfluidics.comumich.eduplasol.co.krsciplasma.com. These plasma-generated reactive sites can then be utilized for the covalent grafting of molecules like this compound biochempeg.comumich.edu. The process typically involves exposing the material to a plasma field in a vacuum chamber, where reactive species in the plasma interact with the surface, altering its functional groups sciplasma.commeasline.com. This can lead to the introduction of hydroxyl, carboxyl, and carbonyl groups, enhancing the surface energy and making it more receptive to subsequent grafting plasol.co.krsciplasma.comnih.gov.
Following plasma activation, molecules like PEG-silane can react with and graft onto the activated surface umich.edu. The timing of the procedure, PEG chain length, and concentration are key parameters influencing the effectiveness and stability of the resulting coating umich.edu. Studies have shown that oxygen plasma treatment followed by PEG coating can significantly improve the hydrophilicity of materials like polydimethylsiloxane (B3030410) (PDMS), a common microfluidic material scitepress.orgresearchgate.net.
Radical Surface Chemistry for Direct this compound Attachment
Radical surface chemistry offers another route for grafting polymers onto surfaces. This method often involves generating free radicals on the material surface, which can then initiate the polymerization or directly react with functionalized polymers like this compound nih.govresearchgate.net. For instance, free radical graft polymerization has been employed to graft PEG onto surfaces previously treated to generate reactive species nih.govacs.org. This can involve activating the surface through methods like ozonation to create peroxide and hydroperoxide species, which can initiate radical polymerization acs.org.
While the terminal hydroxyl group of mPEG is not highly reactive for direct conjugation with many molecules, it can be derivatized to more reactive species for grafting purposes nih.govconicet.gov.ar. Radical species, such as hydroxyl radicals, are highly reactive due to unpaired electrons and can be involved in chemical reactions at interfaces researchmap.jpnih.govnih.govniwa.co.nz. The interaction of radicals with a surface can lead to the formation of covalent bonds with molecules present, facilitating the attachment of this compound or modified mPEG derivatives scispace.com.
Advanced Studies on Wettability and Contact Angle of this compound Modified Surfaces
Wettability, typically quantified by measuring the contact angle of a liquid droplet on a surface, is a critical property influenced by surface modification. PEG grafting is known to significantly enhance the hydrophilicity of surfaces, leading to a decrease in water contact angle scitepress.orgresearchgate.netresearchgate.net. The increased hydrophilicity is attributed to the presence of the hydrophilic polyether chains and the terminal hydroxyl group of PEG, which favor hydrogen bonding with water molecules researchgate.net.
Research has demonstrated that modifying hydrophobic surfaces like PDMS with PEG can change the water contact angle from around 100° to below 10° initially after plasma treatment, and the addition of a PEG coating can help retain hydrophilicity for extended periods researchgate.net. Studies have investigated the effect of different PEG concentrations and grafting methods on contact angle, showing that optimal grafting can lead to highly hydrophilic or even superhydrophilic surfaces researchgate.net.
Interactive Data Table: Water Contact Angle Changes on PDMS Surfaces
| Surface Treatment | Initial Contact Angle (°) | Contact Angle After 2 hours (°) | Contact Angle After >400 hours (°) | Source |
| Pristine PDMS | ~100 ± 3 | - | - | researchgate.net |
| O₂ Plasma Treatment | <10 | Recovered quickly | - | researchgate.net |
| O₂ Plasma followed by PEG Coating | - | - | Retained hydrophilicity (~3.5-67.7) | researchgate.net |
Engineering Microfluidic Devices with this compound for Precise Fluid Control Research
Microfluidic devices, which manipulate small volumes of fluids in microchannels, often utilize materials like PDMS. However, the inherent hydrophobicity of PDMS can hinder precise fluid control, leading to issues like bubble formation and non-specific adsorption scitepress.org. Surface modification with hydrophilic polymers like PEG is a key strategy to overcome these limitations and enable efficient fluid transport, particularly in capillary-driven microfluidic systems scitepress.orgresearchgate.net.
This compound, with its terminal hydroxyl group, can be used to functionalize the surfaces of microfluidic channels, making them more hydrophilic and reducing protein adsorption biochempeg.comnih.gov. This is essential for applications involving biological samples, where non-specific binding can compromise assay accuracy dxfluidics.combiochempeg.com. PEG-coated microchannels have shown significantly reduced platelet adhesion compared to uncoated channels umich.edu. Modifying PDMS surfaces with PEG coatings can enable continuous capillary-driven flow without the need for external pumps and improve sample purity scitepress.org.
Research in microfluidics has explored various PEG-based modification methods, including grafting PEG chains onto activated PDMS surfaces umich.eduresearchgate.netnih.gov. These modifications contribute to smoother fluid flow and minimized cell clustering, which are crucial for effective microfluidic performance in areas like blood plasma separation scitepress.org.
Investigation of Long-Term Interfacial Stability of this compound Coatings
The long-term stability of surface modifications is critical for their practical application, especially in demanding environments or for devices intended for extended use. While PEG coatings are effective in providing hydrophilicity and anti-fouling properties, their long-term stability can be a concern, as they may be susceptible to degradation researchgate.netnih.govscribd.com.
Studies have investigated the stability of covalently bound PEG films in various conditions, including cell culture environments and seawater researchgate.netnih.govscribd.com. While some studies indicate that PEG films can maintain stability for a certain period, others report a decline in film thickness and effectiveness over time nih.gov. Factors influencing the long-term stability of PEG coatings include the method of grafting, the molecular weight and architecture of the PEG, and the surrounding environment researchgate.netscribd.com.
Research is ongoing to develop more stable PEG-based coatings, including exploring different grafting strategies and incorporating co-polymers or self-replenishing mechanisms researchgate.netrsc.orgresearchgate.net. The goal is to create surfaces that retain their desirable properties, such as hydrophilicity and protein resistance, over extended periods for reliable performance in diverse applications dxfluidics.combiochempeg.comresearchgate.net.
Role of Mpeg20 Oh in Contemporary Biomaterials Science
mPEG20-OH as a Constituent in Advanced Biomaterial Design
This compound serves as a key constituent in the design of advanced biomaterials, contributing to their structure and function. As a linear, monofunctional PEG derivative, it features a methoxy (B1213986) group at one end and a hydroxyl group at the other polysciences.com. The hydrophilic nature of the PEG backbone provides steric stabilization, which is crucial for preventing non-specific protein adsorption and aggregation in biomaterials and drug formulations polysciences.com.
The hydroxyl group of this compound, while not highly reactive on its own, can be readily converted into more reactive species, typically electrophilic derivatives, enabling conjugation with a variety of molecules and materials conicet.gov.ar. This functional handle allows this compound to be incorporated into more complex biomaterial architectures. For instance, mPEG-OH (including the 20 kDa size) can be used as a macroinitiator in the synthesis of amphiphilic block copolymers medchemexpress.com. These copolymers can self-assemble into nanoscale micelles, which have been explored for drug delivery applications medchemexpress.com. The conjugation of mPEG to other polymers, such as poly(lactic-co-glycolic acid) (PLGA), to form copolymers like mPEG-PLGA (20K) is another example of its use in creating new biomaterials with tailored properties biochempeg.com. Such copolymers are investigated for applications in drug release and nanotechnology biochempeg.com.
The molecular uniformity of monodisperse PEG, including this compound, is highlighted as a key property for creating effective biomaterials, particularly in drug development and biotechnology applications msesupplies.com.
Strategies for Enhancing Biocompatibility and Modulating Cellular Interactions via this compound
A primary application of this compound in biomaterials is to enhance biocompatibility and modulate interactions with cells and the biological environment. The inherent properties of PEG, such as its non-toxicity and low immunogenicity, are fundamental to this role msesupplies.compolysciences.comconicet.gov.ar.
PEGylation, the process of covalently attaching PEG chains to surfaces or molecules, is a widely used strategy to improve the properties of biomaterials and therapeutic agents conicet.gov.ar. By incorporating this compound or its derivatives onto the surface of medical devices or nanoparticles, researchers can create non-fouling, hydrophilic coatings that resist the adsorption of proteins and the adhesion of cells polysciences.com. This "stealth" effect can reduce unwanted immune responses and prolong the circulation time of nanoparticles in the bloodstream.
Research has explored the use of mPEG of various molecular weights, including 20 kDa, to modify cell surfaces, such as red blood cells, to reduce antigenicity and prevent agglutination mdpi.com. Studies have shown that coating feline A-type red blood cells with mPEG (20–40 kDa) inhibited the binding of anti-A alloantibodies and blocked hemagglutination mdpi.com. Specifically, mPEG of 20 kDa at a concentration of 2 mM showed almost negative agglutination in these studies mdpi.com. This suggests that mPEG can effectively mask antigenic recognition sites by covalently grafting to membrane proteins mdpi.com.
The ability of mPEG to provide steric stabilization is key to preventing non-specific protein adsorption, which in turn helps to minimize undesired cellular responses polysciences.com. This is particularly important for biomaterials in contact with blood or tissues.
Integration of this compound in Research on Tissue Engineering Scaffolds and Medical Devices
This compound and its derivatives are integrated into the design and modification of tissue engineering scaffolds and medical devices to improve their performance and interaction with the biological environment.
In tissue engineering, scaffolds provide a three-dimensional framework that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue sci-hub.semdpi.com. Ideal scaffolds should be biocompatible, have appropriate mechanical properties, and possess a suitable surface chemistry for cell interactions sci-hub.se. The incorporation of PEG into scaffold materials can enhance their biocompatibility and modulate cell behavior researchgate.net. While multi-arm PEG derivatives are often used to form hydrogels for tissue engineering due to their ability to create crosslinked networks, linear mPEG, such as this compound, can be used to modify the properties of other scaffold materials or as a component in copolymer systems biochempeg.com.
PEG-based hydrogels, which can be formed using multi-arm PEGs, have been explored for applications such as tissue sealants and hemostatic agents in surgical operations biochempeg.com. These hydrogels can provide mechanical support and gradually degrade as the tissue heals biochempeg.com. While the search results specifically mention multi-arm PEGs for hydrogels in medical devices, the principle of using PEG's biocompatibility and ability to modulate tissue interaction is relevant to the potential use of this compound in modifying such systems or in other scaffold designs.
For medical devices, PEG coatings, often derived from PEG molecules, are applied to surfaces to reduce protein fouling and improve blood compatibility polysciences.com. This is particularly important for devices that come into contact with blood, such as catheters or implants. The use of mPEG in biotechnology and medical device applications is broadly mentioned, highlighting its relevance in this field msesupplies.comvonwolkenstein.de.
Research also involves using mPEG derivatives to functionalize nanoparticles intended for drug delivery or theranostics, which are often integral to advanced medical interventions nih.gov. For example, PEGylation of nanoparticles can enhance their circulation time and accumulation in target tissues nih.govucl.ac.uk. While specific examples with this compound in tissue engineering scaffolds were not extensively detailed in the search results, the general principles of PEGylation and the use of PEG in biocompatible polymer formulations for tissue engineering and medical devices are well-established polysciences.comjenkemusa.com.
Application of this compound in the Development of Soft Colloidal Probes for Adhesion Energy Measurements
Soft colloidal probes (SCPs) are specialized tools used in techniques like Atomic Force Microscopy (AFM) to measure interaction forces and adhesion energies at the nanoscale rsc.orgnih.govnih.gov. These probes typically consist of a small particle (the colloid) attached to an AFM cantilever nih.gov. The ability to precisely measure adhesion forces is crucial for understanding the interactions between surfaces in various environments, including biological systems rsc.org.
Poly(ethylene glycol) microparticles, due to their compliance and chemical inertness, have been developed as SCPs for adhesion energy measurements in aqueous media rsc.org. The chemical inertness of PEG is advantageous as a probe material, although it can make the integration of functional groups challenging rsc.org.
While the search results discuss the use of PEG microparticles as SCPs generally rsc.org, and the colloidal probe technique for measuring adhesion forces nih.gov, specific details on the direct use of this compound as the colloidal particle or in the formulation of the soft colloidal probe were not explicitly found. However, the principles described for functionalizing PEG microparticles for adhesion measurements are relevant. The ability to introduce functional groups to PEG networks, often via methods involving reactive PEG derivatives, allows for tailoring the surface chemistry of the probes to study specific interactions rsc.org. Given that this compound has a terminal hydroxyl group that can be functionalized conicet.gov.ar, it could potentially be used as a building block for creating functionalized PEG particles or modifying the surface of existing SCPs to study adhesion phenomena. The development of adhesive-free colloidal probes also highlights the importance of controlled surface interactions in these measurements researchgate.net.
The use of PEG-grafted surfaces in colloidal probe AFM studies to measure interfacial forces and protein resistance further underscores the relevance of PEG in this technique nih.gov. While this example uses PEG-grafted surfaces rather than PEG particles as the probe, it demonstrates the application of PEG in precisely controlling surface interactions for force measurements.
Advanced Analytical Characterization Techniques for Mpeg20 Oh and Its Derivatives
Spectroscopic Characterization Methods
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying and characterizing materials by analyzing their infrared absorption spectra. drawellanalytical.comrtilab.com For liquid samples, FTIR offers insights into molecular composition and structural characteristics. drawellanalytical.com The technique is useful for identifying characteristic peaks corresponding to specific functional groups such as O-H, C-H, and C=O. drawellanalytical.com FTIR analysis can be used to identify and characterize unknown materials, identify contamination, and analyze additives. rtilab.com While typically a qualitative tool, FTIR can also be used quantitatively to determine the amount of specific functional groups. rtilab.com
In the context of mPEG-OH and its derivatives, FTIR spectroscopy can be used to confirm the presence of key functional groups. For instance, a broad band in the region of 3200-3600 cm⁻¹ is characteristic of O-H stretching vibrations, confirming the presence of the hydroxyl end group in mPEG-OH. researchgate.net The presence of ether bonds (C-O-C) within the PEG backbone is typically indicated by strong absorption bands between 1000 and 1200 cm⁻¹. researchgate.netmdpi.com For derivatives, the appearance of new peaks or changes in existing ones can indicate successful functionalization. For example, the presence of a carbonyl group (C=O) in a derivative would be shown by a strong absorption band around 1700 cm⁻¹ or 1760 cm⁻¹, depending on the specific carbonyl functionality. researchgate.netx-mol.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of polymers like mPEG20-OH. researchgate.net Specifically, 1H NMR spectroscopy is commonly used to characterize the molecular weight, purity, and functionalization of polyethylene (B3416737) glycols. researchgate.net
In a typical 1H NMR spectrum of mPEG-OH, characteristic signals arise from the protons of the methoxy (B1213986) end group (CH3O-), the repeating ethylene (B1197577) glycol units (-CH2CH2O-), and the terminal hydroxyl group (-OH). The methoxy end group typically appears as a singlet around 3.3 ppm. usp.org The methylene (B1212753) protons of the repeating PEG units give rise to a complex multiplet, usually centered around 3.6 ppm. usp.org The signal for the hydroxyl proton (-OH) is typically observed as a singlet, often somewhat broad, and its chemical shift can vary depending on factors such as solvent and concentration, commonly appearing in the range of 1-5 ppm. ucl.ac.ukmnstate.edu The integration of the signals in the 1H NMR spectrum can be used to determine the average molecular weight of the polymer by comparing the integral of the methoxy group (representing three protons) to the integral of the repeating ethylene glycol units. researchgate.netresearchgate.net
For higher molecular weight PEGs, including this compound, the 1H NMR spectrum can show additional complexities due to 1H-13C coupling, which can result in side peaks that increase with the number of repeating units. researchgate.net Ignoring this coupling can lead to erroneous assignments. researchgate.net The integration of the peaks corresponding to the terminal groups relative to the main polymer chain protons is key for confirming the structure and estimating the molecular weight. researchgate.net
Chromatographic Separation and Comprehensive Characterization
Chromatographic techniques are essential for separating this compound and its derivatives based on properties like size or interaction with a stationary phase, allowing for characterization of molecular weight distribution and purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of various compounds, including polymers. sigmaaldrich.comsigmaaldrich.comsielc.com For mPEG-OH, HPLC can be employed to assess purity and separate the main polymer from impurities such as PEG diol, which can be present as a byproduct of synthesis. google.comnih.gov
Critical condition HPLC analysis is particularly useful for separating mPEG from PEG diol, as the retention time of the polymer in this mode is independent of molecular weight and is primarily a function of the polymer end groups. google.com This allows for the determination of PEG diol content in mPEG samples. google.com UV detection at wavelengths like 214 nm or 220 nm can be used to monitor the elution of PEG species, especially if they contain UV-absorbing impurities or are derivatized with a UV-tag. sigmaaldrich.comsigmaaldrich.comnih.gov
HPLC methods have been developed and validated for the determination of the potency and purity of mPEG derivatives. nih.gov These methods often rely on separating the mPEG-OH from a derivatized form of the functionalized polymer. nih.gov
Morphological and Structural Analysis Techniques
Morphological and structural analysis techniques provide information about the physical form, surface characteristics, and higher-order structure of materials. While these techniques are commonly applied to polymers and nanomaterials, specific detailed applications to this compound in the provided search results are limited.
General techniques for morphological analysis can include microscopy methods such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the shape and size of polymer particles or assemblies. rsc.org Atomic Force Microscopy (AFM) can provide detailed surface topography information.
Structural analysis techniques, beyond spectroscopic and chromatographic methods, might involve X-ray diffraction (XRD) to study crystallinity or scattering techniques like Small-Angle X-ray Scattering (SAXS) to investigate polymer conformation and aggregation in solution.
Although the search results mention morphological analysis in the context of other materials or general techniques msesupplies.commsesupplies.comarxiv.orgaclanthology.orgbenjamins.com, specific research findings detailing the morphological or higher-order structural analysis of this compound using these techniques were not prominently featured. Therefore, while these techniques are relevant for polymer characterization in general, their specific application and findings for this compound are not detailed within the scope of the provided information.
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography and morphology of materials at a high resolution. In the context of this compound, SEM is frequently applied to study the physical form of the bulk polymer or, more commonly, the morphology of nanoparticles, micelles, or composite materials where this compound is a component or coating. SEM images can reveal the shape, size, and surface features of these structures. For instance, SEM has been used to characterize the morphology of lipid-polymer hybrid nanoparticles incorporating mPEG-2000, showing spherical shapes and aggregation behavior depending on pH conditions. wikipedia.org Similarly, SEM has been employed to examine the morphology of electrospun composite fibers containing PEG 1000/2000, illustrating the fibrous structure and the distribution of PEG within the polymer matrix. citeab.com The technique provides visual evidence of the macroscopic arrangement and surface details, which are essential for understanding the material's performance in various applications. SEM analysis has also been used to observe the surface pattern and dispersion of self-assembled metallosurfactants incorporating mPEG fishersci.de and the morphology of mPEG-PCL-based micelles, which appeared as well-dispersed spherical structures cenmed.com. The particle morphology of micelles formed by MPEG-2000-DSPE has also been detected via SEM, revealing a spherical shape. fishersci.com PEGylated silica (B1680970) nanoparticles have also been characterized using SEM, showing the morphology of the synthesized particles. fishersci.dk
Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization
Atomic Force Microscopy (AFM) offers nanoscale resolution imaging of surfaces, providing detailed information about surface topography, roughness, and the physical arrangement of molecules. For this compound and its derivatives, AFM is particularly valuable for examining the surface characteristics of thin films, coatings, or individual nanostructures. AFM can provide insights into the conformation and distribution of PEG chains on surfaces, which is critical for understanding their anti-fouling properties and interactions with biological environments. Studies have utilized AFM to characterize the structure adopted by PEGylated dendrimers, allowing visualization of individual dendrimers and differentiation between the dendrimer core and the PEG shell. nih.gov AFM can also reveal the uniformity and distribution of PEGylation. nih.gov In the characterization of micelles or nanoparticles formed with mPEG derivatives, AFM complements SEM by providing higher resolution details of surface features and nanoscale organization. fishersci.denih.gov AFM analysis of curcumin/monomethoxy poly(ethylene glycol)-oleate (mPEG-OA) nanocarriers, for example, has shown the size and morphology of the nanoparticles at high resolution. nih.gov AFM has also been used to evaluate the surface properties of PEG-grafted liposomes, showing distinct phase contrast compared to conventional liposomes. ontosight.ai Lyophilized nanoparticles prepared with PEG 2000 have also been analyzed by AFM, revealing their average diameter.
X-Ray Diffraction (XRD) for Crystalline Structure
X-Ray Diffraction (XRD) is a technique used to determine the crystalline structure and crystallinity of materials. mPEG, depending on its molecular weight and preparation method, can exhibit crystalline regions. XRD analysis of this compound and its composites provides information on the presence and nature of these crystalline phases, which can influence the material's physical properties, such as melting point and solubility. XRD patterns of PEG samples with varying molecular weights, including 2000, show characteristic diffraction peaks that indicate a semi-crystalline polymer. The percentage of crystallinity can be evaluated from the XRD diffractograms. XRD has been used to investigate the crystal structure of PLA stereocomplexes blended with PEG of different molecular weights, including 2000. It is also applied to characterize the crystalline structure of block copolymers containing mPEG segments and spin-crossover polymer complexes modified by methoxy polyethylene glycol. In the synthesis of nanoparticles using PEG 2000 as a surfactant, XRD is used to characterize the crystal structure of the resulting nanoparticles. For certain block copolymers, while XRD can characterize the crystalline properties of the bulk material, it might be less useful for characterizing their structure in solution if they form amorphous nanoparticles or micelles.
Dynamic Light Scattering (DLS) for Hydrodynamic Properties and Size Distribution
Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic size and size distribution of particles in a liquid dispersion. For this compound, particularly when it is part of self-assembled structures like micelles or nanoparticles, DLS is essential for characterizing their size and polydispersity. This information is critical for applications in drug delivery and formulations, as particle size affects factors like circulation time and cellular uptake. DLS measurements are commonly performed to evaluate the hydrodynamic diameters of micelles and nanoparticles formed with mPEG-PCL cenmed.com, mPEG-PLA, mPEG-DSPE, and other mPEG derivatives. DLS provides the mean particle size and polydispersity index (PDI), indicating the width of the size distribution. cenmed.com Studies have shown how factors like polymer concentration and preparation methods can influence the particle size and PDI as measured by DLS. DLS is often used in conjunction with microscopy techniques like TEM or AFM to provide a comprehensive understanding of particle size and morphology. cenmed.com
Thermal Analysis Techniques
Thermal analysis techniques provide valuable information about the thermal transitions and stability of this compound.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a key technique for studying the thermal transitions of polymers, including melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). These thermal properties are influenced by the polymer's molecular weight, crystallinity, and interactions with other components in a blend or conjugate. DSC is extensively used to characterize the thermal behavior of PEG and mPEG, including those with a molecular weight of 2000. citeab.com DSC curves can show distinct melting and crystallization peaks for crystalline PEG segments. citeab.com The glass transition temperature, often observed as a step change in the heat flow, provides information about the amorphous regions of the polymer. DSC studies on blends of polymers with PEG 2000 have shown how the presence of PEG affects the thermal transitions of the blend components, indicating compatibility and crystallization behavior. DSC is also used to evaluate the thermal properties of block copolymers containing mPEG, revealing changes in thermal transitions upon copolymerization or the formation of different phases. Enthalpy changes associated with melting and crystallization can also be quantified by DSC, providing information about the degree of crystallinity. citeab.com
Future Research Directions and Emerging Paradigms for Mpeg20 Oh
Innovations in mPEG20-OH Synthesis and Tailored Functionalization
The synthesis of monodisperse PEGs, including this compound, presents challenges related to achieving high purity, scalability, and cost-effectiveness compared to conventional polymerization methods which yield polydisperse products nih.govdiagnosticsworldnews.comacs.org. Despite these difficulties, iterative step-by-step controlled synthesis methods have shown promising results nih.govacs.org. Recent advancements aim to develop more efficient and economical synthetic routes.
Innovations in synthesis include approaches utilizing macrocyclic sulfates as precursors for monofunctionalized PEGs, minimizing unwanted side products nih.gov. Another promising direction involves one-pot synthesis methods featuring base-labile protecting groups, which can reduce the number of steps and simplify purification, potentially lowering synthesis costs acs.orgbeilstein-journals.org. Chromatography-free synthetic procedures for monodisperse oligo(ethylene glycol) derivatives are also being explored to improve scalability and reduce costs rsc.org.
Tailored functionalization of this compound is critical for its diverse applications. The terminal hydroxyl group can be converted into various reactive species to enable conjugation with biomolecules and materials conicet.gov.ar. Future research will likely focus on developing novel and efficient methods for introducing a wider range of functional groups with high specificity and yield. This includes exploring new conjugation chemistries that are mild and compatible with sensitive biological molecules. The increasing preference for customized PEG derivatives tailored to specific applications is a key trend archivemarketresearch.com.
Exploration of Advanced Applications in Bio-Related Research Fields
Monodisperse PEGs, including those with approximately 20 ethylene (B1197577) glycol units like this compound, are poised for expanded use in advanced bio-related research fields due to their precise structure and properties. Their ability to enhance solubility, improve pharmacokinetics, increase circulation time, and reduce immunogenicity makes them valuable in drug delivery, diagnostics, and biomaterials pharmiweb.combiochempeg.comadcreview.cominternational-biopharma.combiochempeg.com.
Future research will delve deeper into utilizing this compound in targeted drug delivery systems, where the precise control over PEG chain length and architecture can influence drug loading, release kinetics, and targeting efficiency. This includes applications in delivering small molecule drugs, peptides, proteins, oligonucleotides, and liposomes nih.govbiochempeg.comresearchgate.netnih.gov. The use of monodisperse PEG linkers in antibody-drug conjugates (ADCs) is a rapidly developing area where precise control over the linker structure is highly beneficial pharmiweb.comrsc.orgadcreview.com.
Beyond drug delivery, this compound can be explored in the development of advanced biomaterials, such as hydrogels and nanoparticles, for tissue engineering, medical devices, and diagnostics archivemarketresearch.cominternational-biopharma.commdpi.combiochempeg.commdpi.com. Its defined structure allows for better control over the material properties and interactions with biological systems. Research is also investigating the potential immunological effects of PEGs of different molecular weights and structures on immune cells, which is crucial for the safe and effective design of PEGylated products nih.gov.
Development of Next-Generation this compound Conjugates and Materials
The development of next-generation conjugates and materials involving this compound will leverage its monodisperse nature to create highly defined and reproducible systems. This involves conjugating this compound to a variety of molecules, including therapeutic agents, imaging probes, and targeting ligands, with precise control over the conjugation site and stoichiometry biochempeg.comnih.govchempep.com.
Future work will focus on creating sophisticated architectures, such as branched or multi-arm monodisperse PEG conjugates, to achieve enhanced properties. archivemarketresearch.com. The use of this compound in the creation of PEGylated lipids for lipid nanoparticles (LNPs), particularly relevant in the context of nucleic acid delivery, is another area of active research broadpharm.cominternational-biopharma.com. Precisely defined PEG lipids can improve LNP stability and circulation time broadpharm.cominternational-biopharma.com.
Furthermore, this compound can serve as a building block for novel polymeric materials with tailored properties. This includes developing block copolymers, graft polymers, and self-assembling systems where the monodisperse PEG block provides specific characteristics like hydrophilicity and biocompatibility mdpi.combiochempeg.com. The focus will be on designing materials with improved functionality, such as controlled release capabilities, responsiveness to stimuli, and enhanced interactions with biological environments.
Bridging Fundamental Understanding and Translational Research for this compound Applications
A key future direction is to strengthen the link between fundamental understanding of this compound behavior at the molecular level and its successful translation into clinical and industrial applications. While the benefits of monodispersity are recognized, a deeper understanding of how the precise chain length and end group of this compound influence its interactions with biological components, cellular uptake, and in vivo fate is still needed biochempeg.cominternational-biopharma.comchempep.com.
Research will focus on using advanced analytical techniques and computational modeling to elucidate the structure-property relationships of this compound and its conjugates chempep.com. This fundamental knowledge will inform the rational design of next-generation PEGylated therapeutics and biomaterials, leading to improved efficacy and reduced potential for adverse effects.
Translational research will involve moving promising this compound-based systems from laboratory studies to preclinical and clinical trials. This requires addressing challenges related to scalability of synthesis, ensuring product consistency and quality, and navigating regulatory pathways archivemarketresearch.commarketresearchreports.comdiagnosticsworldnews.comrsc.org. The increasing demand for monodisperse PEG derivatives from the biopharmaceutical industry underscores the importance of this translational focus archivemarketresearch.com.
Methodological Advancements in the Characterization of this compound Systems
Accurate and comprehensive characterization of this compound and its conjugates is essential for ensuring product quality, understanding their behavior, and correlating structure with function. Methodological advancements are needed to address the specific challenges associated with characterizing monodisperse polymers and complex PEGylated systems nih.govfrontiersin.orgnih.gov.
Future research will focus on refining existing analytical techniques and developing new ones for the precise determination of molecular weight, purity, end-group fidelity, and conjugation efficiency of this compound and its derivatives nih.govacs.orgrsc.orgfrontiersin.org. Techniques such as advanced chromatography coupled with mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and light scattering methods will continue to be improved and applied beilstein-journals.orgfrontiersin.org.
Furthermore, methods for characterizing the behavior of this compound in complex biological environments are crucial. This includes techniques to assess its conformation, hydration, interactions with proteins and cells, and degradation pathways. Developing standardized and high-throughput characterization methods will be important for accelerating the development and translation of this compound-based technologies nih.gov.
Q & A
Basic Research Questions
Q. How can researchers design reproducible synthetic protocols for mPEG20-OH?
- Methodology:
-
Follow standardized protocols for PEGylation, ensuring precise control of reaction conditions (e.g., molar ratios, temperature, catalyst use) .
-
Characterize intermediates and final products using NMR (¹H/¹³C) and HPLC-MS to confirm molecular weight, purity, and end-group functionality .
-
Document deviations from literature methods (e.g., solvent choice, purification techniques) to enable replication .
- Data Table: Common Characterization Techniques for this compound
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Confirm structure and purity | Chemical shifts (δ), integration ratios |
| HPLC-MS | Determine molecular weight | Retention time, m/z ratio |
| GPC | Assess polydispersity | Đ (dispersity index) |
Q. What are the best practices for optimizing this compound solubility in aqueous and organic systems?
- Methodology:
- Use phase-solubility diagrams to evaluate solvent compatibility .
- Test co-solvents (e.g., DMSO, ethanol) and surfactants, documenting concentration-dependent effects .
- Measure critical micelle concentration (CMC) if applicable, using fluorescence spectroscopy .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound conjugates?
- Methodology:
-
Apply the PICO framework to isolate variables: Population (cell line/model), Intervention (conjugate structure), Comparison (unmodified PEG), Outcome (bioactivity metric) .
-
Conduct meta-analyses to identify methodological heterogeneity (e.g., dosing protocols, assay sensitivity) .
-
Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability between studies .
- Case Study: Conflicting Cytotoxicity Reports
| Study | Conjugate Design | Assay Type | Result |
|---|---|---|---|
| A | This compound + Drug X | MTT assay | Non-toxic (IC₅₀ > 100 µM) |
| B | This compound + Drug Y | LDH release | Toxic (IC₅₀ = 25 µM) |
- Resolution: Differences in drug release kinetics and assay endpoints (metabolic activity vs. membrane integrity) explain divergence .
Q. What strategies ensure robust structure-activity relationship (SAR) analysis for this compound derivatives?
- Methodology:
- Use combinatorial libraries to systematically vary PEG chain length, branching, and functional groups .
- Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, hydrodynamic radius) with biological outcomes .
- Validate SAR models with orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
Methodological Frameworks
Q. How can the FINER criteria improve experimental design for this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
